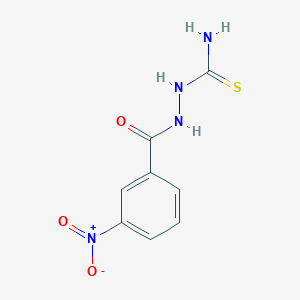
4-amino-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide is a chemical compound with the molecular formula C11H14N4O2S2 and a molecular weight of 298.388 g/mol . This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide typically involves the reaction of appropriate sulfonamide derivatives with thiadiazole precursors. One common method includes the reaction of 4-aminobenzenesulfonamide with 5-propyl-1,3,4-thiadiazole-2-thiol under specific conditions . The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like ethanol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-amino-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides depending on the reagents used.
Scientific Research Applications
4-amino-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-amino-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound is believed to inhibit the activity of certain enzymes or proteins essential for the survival of microorganisms . This inhibition disrupts vital biological processes, leading to the death of the target organisms.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide .
Sulfamethizole: 4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide.
Uniqueness
4-amino-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide is unique due to its specific propyl substitution on the thiadiazole ring, which may confer distinct biological activities and chemical properties compared to its analogs.
Properties
CAS No. |
71119-32-9 |
|---|---|
Molecular Formula |
C11H14N4O2S2 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
4-amino-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C11H14N4O2S2/c1-2-3-10-13-14-11(18-10)15-19(16,17)9-6-4-8(12)5-7-9/h4-7H,2-3,12H2,1H3,(H,14,15) |
InChI Key |
UAFUDNOKRZAGCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-({(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12004270.png)

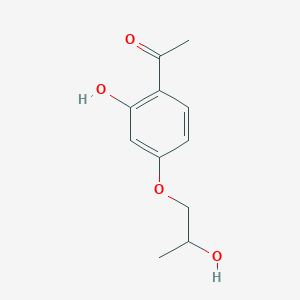
![[2-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 4-chlorobenzoate](/img/structure/B12004289.png)
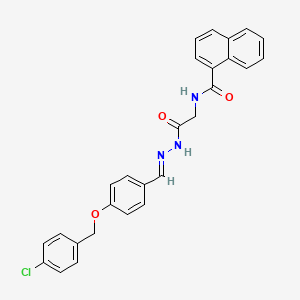
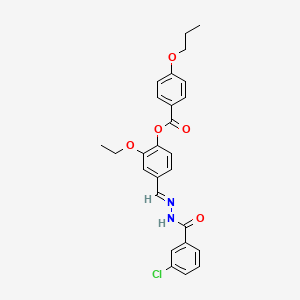
![7-Chloro-N-[3-(diethylamino)propyl]-4-quinolinamine1-oxide](/img/structure/B12004318.png)
![3-{4-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12004320.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B12004322.png)
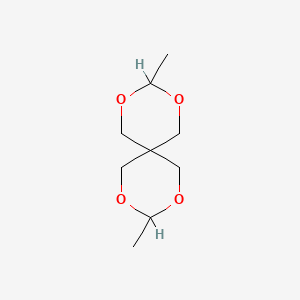
![5-(4-chlorophenyl)-4-{[(E)-(3-methylthiophen-2-yl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12004327.png)


